3-(Quinolin-4-YL)propan-1-amine 3-(Quinolin-4-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 379264-82-1
VCID: VC5512918
InChI: InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2
SMILES: C1=CC=C2C(=C1)C(=CC=N2)CCCN
Molecular Formula: C12H14N2
Molecular Weight: 186.258

3-(Quinolin-4-YL)propan-1-amine

CAS No.: 379264-82-1

Cat. No.: VC5512918

Molecular Formula: C12H14N2

Molecular Weight: 186.258

* For research use only. Not for human or veterinary use.

3-(Quinolin-4-YL)propan-1-amine - 379264-82-1

Specification

CAS No. 379264-82-1
Molecular Formula C12H14N2
Molecular Weight 186.258
IUPAC Name 3-quinolin-4-ylpropan-1-amine
Standard InChI InChI=1S/C12H14N2/c13-8-3-4-10-7-9-14-12-6-2-1-5-11(10)12/h1-2,5-7,9H,3-4,8,13H2
Standard InChI Key VEONADHCZDIKEW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC=N2)CCCN

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 3-(quinolin-4-YL)propan-1-amine combines a planar quinoline system (a fused bicyclic structure comprising a benzene ring fused to a pyridine ring) with a three-carbon aliphatic amine chain at the 4-position. Key structural identifiers include:

  • SMILES Notation: C1=CC=C2C(=C1)C(=CC=N2)CCCN

  • InChI Key: VEONADHCZDIKEW-UHFFFAOYSA-N

  • Hydrogen Bond Donor/Acceptor Count: 2 donors (amine group), 2 acceptors (quinoline nitrogen and amine).

The compound’s amphiphilic nature arises from its aromatic quinoline moiety (hydrophobic) and polar primary amine group (hydrophilic), suggesting potential solubility in both organic solvents and aqueous acidic media. Computational predictions of its collision cross-section (CCS), a critical parameter in mass spectrometry, reveal variability across adducts (Table 1) .

Table 1: Predicted Collision Cross-Section (CCS) Values for 3-(Quinolin-4-YL)propan-1-amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺187.12297140.5
[M+Na]⁺209.10491154.6
[M+NH₄]⁺204.14951150.2
[M-H]⁻185.10841144.4

These values indicate that adduct formation significantly influences the compound’s gas-phase behavior, with sodium adducts exhibiting larger CCS due to increased ionic radius .

Synthetic Considerations and Challenges

  • Nucleophilic Substitution: Reacting 4-chloroquinoline with excess 1,3-diaminopropane under heated conditions, leveraging the amine’s nucleophilicity.

  • Reductive Amination: Condensing quinoline-4-carbaldehyde with propan-1-amine followed by reduction using NaBH₃CN or catalytic hydrogenation.

Challenges include regioselectivity (avoiding substitution at other quinoline positions) and purification due to the compound’s polarity. Industrial-scale production would require optimizing solvent systems (e.g., DMF or ethanol/water mixtures) and catalytic protocols to enhance yield.

Hypothetical Biological and Pharmacological Profiles

While direct biological data for 3-(quinolin-4-YL)propan-1-amine are absent, its structural kinship to bioactive quinoline derivatives permits cautious speculation:

  • Antimicrobial Potential: Quinoline derivatives like chloroquine and bedaquiline exhibit antibacterial and antiparasitic activities by intercalating DNA or inhibiting ATP synthase . The primary amine group in 3-(quinolin-4-YL)propan-1-amine could facilitate protonation in lysosomal compartments, enhancing antimicrobial uptake.

  • Central Nervous System (CNS) Modulation: Tetrahydroisoquinoline analogs demonstrate dopamine reuptake inhibition and analgesic effects . The compound’s amine group may enable interactions with monoamine transporters or receptors, though in silico docking studies are needed to validate this.

  • Anticancer Activity: DNA intercalation and topoisomerase inhibition are hallmarks of quinoline-based chemotherapeutics (e.g., camptothecin derivatives). The propan-1-amine chain could serve as a linker for conjugating cytotoxic payloads in targeted drug delivery systems.

Industrial and Material Science Applications

Beyond pharmacology, 3-(quinolin-4-YL)propan-1-amine’s bifunctional structure suggests utility in:

  • Coordination Chemistry: The amine group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling the synthesis of metal-organic frameworks (MOFs) with applications in catalysis or gas storage.

  • Polymer Science: Incorporation into epoxy resins or polyurethanes could enhance thermal stability and crosslinking density due to the rigid quinoline core.

  • Analytical Chemistry: As a chiral selector in HPLC columns, leveraging potential stereochemical interactions with enantiomeric analytes.

Comparison with Structural Analogues

Table 2: Structural and Functional Comparison of Quinoline Derivatives

CompoundKey Structural FeatureDifferentiating Property
3-(Quinolin-4-YL)propan-1-aminePrimary amine at C4Enhanced nucleophilicity
3-(Quinolin-2-YL)propan-1-olHydroxyl group at C2Lower basicity; H-bonding capacity
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-oneKetone and pyrrolidine groupsIncreased steric bulk

The primary amine in 3-(quinolin-4-YL)propan-1-amine distinguishes it from hydroxyl- or ketone-bearing analogs, conferring unique reactivity in Schiff base formation or Michael addition reactions.

Future Research Directions

  • Synthetic Optimization: Developing high-yield, regioselective routes using flow chemistry or microwave-assisted synthesis.

  • Biological Screening: Prioritizing in vitro assays against microbial pathogens and cancer cell lines to validate hypothetical activities.

  • Computational Modeling: Molecular dynamics simulations to predict binding affinities for neurological targets (e.g., serotonin receptors).

  • Material Characterization: Investigating thermal stability and solubility profiles for industrial applications.

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